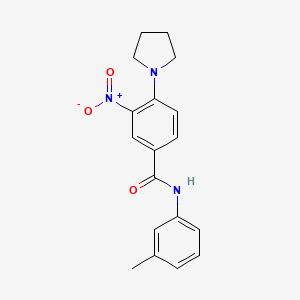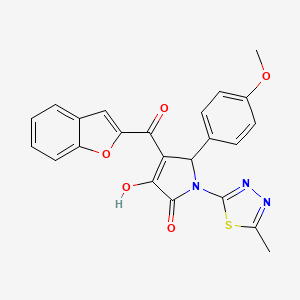![molecular formula C16H15F3N2O4 B4078461 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B4078461.png)
2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane
Overview
Description
2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been investigated in detail.
Mechanism of Action
The mechanism of action of 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various genes that are important in the immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane in lab experiments is its specificity for the NF-κB signaling pathway. This allows for targeted inhibition of this pathway without affecting other pathways. One limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the research on 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane. One direction is the investigation of its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is the investigation of its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and to investigate its potential toxicity in vivo.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane has been investigated for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Properties
IUPAC Name |
oxazinan-2-yl-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)11-4-3-5-12(8-11)23-10-13-9-14(20-25-13)15(22)21-6-1-2-7-24-21/h3-5,8-9H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRMFFPWPJVIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4078380.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078383.png)
![methyl [4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B4078396.png)
![6-amino-4-(2-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078400.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4078412.png)
![2-[(8-quinolinylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4078423.png)

![6-amino-3-tert-butyl-4-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078432.png)
![4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4078434.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}methyl)benzonitrile](/img/structure/B4078439.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{1-[(4-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078447.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4078455.png)
![N-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078470.png)
